molecular formula C13H20ClN B6184463 2-(4-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride CAS No. 2613382-28-6

2-(4-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B6184463
CAS No.: 2613382-28-6
M. Wt: 225.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylphenyl Intermediate: The cyclopropyl group is introduced to the phenyl ring through a cyclopropanation reaction.

    Attachment of the Methylpropan-1-amine Moiety: The intermediate is then reacted with a suitable amine precursor under controlled conditions to form the final product.

    Hydrochloride Salt Formation: The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-cyclopropylphenyl)-2-methylpropan-1-amine
  • 2-(4-cyclopropylphenyl)-2-methylpropan-1-amine acetate
  • 2-(4-cyclopropylphenyl)-2-methylpropan-1-amine sulfate

Uniqueness

2-(4-cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other salt forms.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2613382-28-6

Molecular Formula

C13H20ClN

Molecular Weight

225.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.